Prosaikogenin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

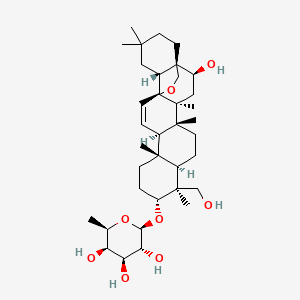

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27+,28-,29+,31+,32-,33-,34+,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSVJIGMYVWUJL-LRSKSROMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prosaikogenin G: A Technical Whitepaper on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a sapogenin derived from the enzymatic hydrolysis of saikosaponins found in Bupleurum falcatum L., has demonstrated notable cytotoxic effects against human cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, with a primary focus on its effects on the human colon cancer cell line HCT 116. Due to the limited direct research on this compound's specific molecular pathways, this paper also extrapolates potential mechanisms based on the well-documented activities of its parent compounds, Saikosaponin A and Saikosaponin D. This guide provides an in-depth overview of its cytotoxic activity, hypothesized signaling pathways, and detailed experimental methodologies to facilitate further research and drug development.

Introduction

Triterpenoid saponins from medicinal plants are a significant source of novel anticancer drug candidates. Saikosaponins, the major active components of Bupleurum falcatum L., have long been recognized for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] this compound is a glycoside-hydrolyzed derivative of Saikosaponin D.[1][2][3] Recent studies have highlighted the cytotoxic potential of this compound against human colon cancer cells, suggesting its promise as a therapeutic agent.[1][2][3] This document aims to provide a comprehensive technical overview of the available data and plausible mechanisms of action of this compound in cancer cells.

Cytotoxic Activity of this compound

This compound has been shown to exert a significant inhibitory effect on the growth of the human colon cancer cell line HCT 116.[1][3][4] The half-maximal inhibitory concentration (IC50) has been determined, providing a quantitative measure of its cytotoxic potency.

Data Presentation: IC50 Values

The following table summarizes the reported IC50 values for this compound and related saikosaponins against the HCT 116 cancer cell line.

| Compound | IC50 (µM) in HCT 116 Cells |

| This compound | 8.49 [1][4] |

| Prosaikogenin F | 14.21[1][4] |

| Saikosaponin A | 2.83[1][4] |

| Saikosaponin D | 4.26[1][4] |

Hypothesized Mechanism of Action

While direct molecular studies on this compound are limited, its structural relationship to Saikosaponins A and D allows for the formulation of hypotheses regarding its mechanism of action. The anticancer effects of Saikosaponins A and D are better characterized and are known to involve the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

It is hypothesized that this compound, like its parent compounds, induces apoptosis in cancer cells. This programmed cell death is likely mediated through the intrinsic (mitochondrial) pathway, characterized by the following key events:

-

Alteration of the Bax/Bcl-2 Ratio: An increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical step in initiating the mitochondrial apoptotic cascade.

-

Caspase Activation: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine-aspartic proteases (caspases), including the initiator caspase-9 and the executioner caspase-3.

Signaling Pathway: Hypothesized Apoptotic Pathway of this compound

Caption: Hypothesized apoptotic pathway induced by this compound.

Cell Cycle Arrest

Another plausible mechanism is the induction of cell cycle arrest, preventing cancer cells from proliferating. Saikosaponins have been reported to cause cell cycle arrest at the G0/G1 or G2/M phases in various cancer cell lines. This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.

Logical Relationship: this compound and Cell Cycle Progression

References

- 1. Induction of apoptosis dependent on caspase activities and growth arrest in HL-60 cells by PGA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Prosaikogenin G and Its Apoptotic Potential in HCT 116 Colon Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a derivative of saikosaponin, has demonstrated significant anti-cancer effects, particularly against the human colon cancer cell line HCT 116. This technical guide synthesizes the available data on the apoptotic-like effects of this compound in these cells. While the precise signaling cascade remains to be fully elucidated, initial studies confirm its cytotoxic activity. This document provides a summary of the quantitative data, outlines common experimental protocols for assessing apoptosis in HCT 116 cells, and presents generalized apoptotic signaling pathways and experimental workflows relevant to this area of research.

Quantitative Data: Cytotoxicity of this compound in HCT 116 Cells

This compound has been shown to induce cell death in HCT 116 cancer cells. The half-maximal inhibitory concentration (IC50) value, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined.

| Compound | Cell Line | IC50 Value (µM) | Reference |

| This compound | HCT 116 | 8.49 | [1] |

Core Experimental Protocols

The following are detailed methodologies for key experiments typically employed to investigate the apoptotic pathway of a compound like this compound in HCT 116 cells.

Cell Culture and Treatment

-

Cell Line: HCT 116 (human colorectal carcinoma) cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration is determined by the specific assay.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed HCT 116 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate overnight.

-

Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Procedure:

-

Seed HCT 116 cells in 6-well plates and treat with this compound.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis for Apoptosis-Related Proteins

-

Principle: Western blotting is used to detect specific proteins in a sample. This can be used to measure changes in the expression levels of key apoptosis-regulating proteins.

-

Procedure:

-

Treat HCT 116 cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p53, Akt, p-Akt) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

-

Visualizing the Apoptotic Pathway and Experimental Workflow

Generalized Apoptotic Signaling in HCT 116 Cells

While the specific molecular targets of this compound are yet to be fully identified, this diagram illustrates a common apoptotic pathway in HCT 116 cells, which can be investigated. This pathway involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Generalized apoptotic signaling pathways in HCT 116 cells.

Experimental Workflow for Investigating this compound-Induced Apoptosis

This diagram outlines a logical workflow for the experimental investigation of the apoptotic effects of this compound on HCT 116 cells.

Caption: Experimental workflow for apoptosis studies.

Discussion and Future Directions

The initial finding that this compound exhibits a cytotoxic effect on HCT 116 cells with an IC50 of 8.49 µM is promising for its potential as an anti-cancer agent.[1] However, the molecular mechanisms underlying this effect are not yet fully understood.

Future research should focus on elucidating the specific apoptotic pathway initiated by this compound in HCT 116 cells. Key questions to address include:

-

Involvement of Caspases: Does this compound treatment lead to the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3)?

-

Role of the Bcl-2 Family: How does this compound affect the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins?

-

Mitochondrial Involvement: Does this compound induce mitochondrial outer membrane permeabilization and the release of cytochrome c?

-

Upstream Signaling Pathways: Which signaling pathways, such as PI3K/Akt or MAPK, are modulated by this compound to induce apoptosis? The PI3K/Akt/mTOR pathway is a major controller of cell growth and metabolism, and its deregulation is implicated in several cancers.[2]

-

Generation of Reactive Oxygen Species (ROS): Does this compound induce oxidative stress, which is a known trigger for apoptosis in cancer cells?[3]

By systematically addressing these questions through the experimental protocols outlined in this guide, a comprehensive understanding of the this compound-induced apoptotic pathway in HCT 116 cells can be achieved. This knowledge will be crucial for the further development of this compound as a potential therapeutic agent for colorectal cancer.

References

- 1. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin G and its Implied Role in Breast Cancer Cell Cycle Arrest: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a triterpenoid saponin derived from the roots of Bupleurum species, has demonstrated cytotoxic effects against various cancer cell lines, including the MDA-MB-468 breast cancer cell line. While direct and detailed studies on this compound's specific mechanism of inducing cell cycle arrest in breast cancer are not yet prevalent in publicly accessible literature, compelling evidence from closely related saikosaponins, such as Saikosaponin D (SSD) and Saikosaponin A (SSA), strongly suggests a similar mode of action. This technical guide synthesizes the available data on these related compounds to build a comprehensive working model for this compound's effects on breast cancer cell proliferation, with a focus on cell cycle arrest. This document provides quantitative data from analogous studies, detailed experimental protocols to facilitate further research, and visual diagrams of the implicated signaling pathways.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The relentless pursuit of novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products have historically been a rich source of anti-cancer compounds. This compound, a derivative of Saikosaponin d, has emerged as a compound of interest due to its demonstrated cytotoxicity against cancer cells. Understanding its molecular mechanisms of action is crucial for its potential development as a therapeutic agent. This whitepaper will explore the current understanding of how this compound and its close analogs induce cell cycle arrest in breast cancer cells, providing a foundational resource for researchers in the field.

Quantitative Data on Cell Cycle Arrest

While specific data for this compound is not available, the following tables summarize the effects of Saikosaponin D (SSD) on the cell cycle distribution in luminal A breast cancer cell lines, MCF-7 and T-47D. These cells were treated with SSD for 48 hours, and the cell cycle phases were analyzed by flow cytometry.

Table 1: Effect of Saikosaponin D on Cell Cycle Distribution in MCF-7 Cells [1]

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 65.4 ± 2.1 | 25.1 ± 1.5 | 9.5 ± 0.8 |

| SSD (7 µM) | 78.2 ± 2.5 | 15.3 ± 1.2 | 6.5 ± 0.7 |

Table 2: Effect of Saikosaponin D on Cell Cycle Distribution in T-47D Cells [1]

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 68.7 ± 2.3 | 22.4 ± 1.7 | 8.9 ± 0.9 |

| SSD (9 µM) | 81.5 ± 2.8 | 12.1 ± 1.1 | 6.4 ± 0.6 |

Data are presented as mean ± standard deviation.

These data clearly indicate that SSD induces a significant G1 phase arrest in both MCF-7 and T-47D breast cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of compounds like this compound on breast cancer cell cycle.

Cell Culture

-

Cell Lines: MCF-7 and T-47D (luminal A, estrogen receptor-positive) or MDA-MB-231 and SUM159PT (triple-negative) human breast cancer cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed breast cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or a related compound) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

Cell Cycle Analysis (Flow Cytometry)

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

-

Treat cells with this compound as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin D1, c-Myc, p-Akt, Akt, p-PI3K, PI3K, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways involved in saikosaponin-induced cell cycle arrest in breast cancer and a typical experimental workflow.

Proposed Signaling Pathway for Saikosaponin D in Luminal A Breast Cancer

Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest in luminal A breast cancer.

Proposed Signaling Pathway for Saikosaponin A in Triple-Negative Breast Cancer

Caption: Inferred PI3K/Akt signaling pathway for this compound in triple-negative breast cancer.

Experimental Workflow for Investigating this compound

Caption: A structured workflow for the investigation of this compound's anti-cancer properties.

Conclusion and Future Directions

The data from closely related saikosaponins strongly suggest that this compound is a promising candidate for further investigation as an anti-breast cancer agent. The induction of cell cycle arrest, likely through the modulation of key signaling pathways such as the ESR1 axis in luminal A cancers and the PI3K/Akt pathway in triple-negative breast cancers, presents a compelling rationale for its therapeutic potential.

Future research should focus on directly validating these hypotheses for this compound in a panel of breast cancer cell lines. Detailed dose-response studies, comprehensive analysis of cell cycle regulatory proteins, and in-depth investigation of the upstream and downstream effectors of the implicated signaling pathways are warranted. Furthermore, preclinical evaluation in animal models is a critical next step to assess the in vivo efficacy and safety profile of this compound, paving the way for its potential clinical development.

References

The Genesis of Prosaikogenin G: A Technical Guide to its Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenin G, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community for its notable pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, biosynthetic pathway of its precursors, and the specific experimental protocols for its generation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Derivation

This compound is not typically found in significant quantities as a direct metabolite in plants. Instead, it is primarily derived from the enzymatic hydrolysis of its precursor, Saikosaponin D. Saikosaponins are a class of oleanane-type triterpenoid saponins that are the major bioactive constituents of the roots of plants belonging to the Bupleurum genus, most notably Bupleurum falcatum and Bupleurum chinense (also known as Buleurum bicaule).[1] Therefore, the origin of this compound is intrinsically linked to the biosynthesis of saikosaponins within these medicinal plants.

Biosynthesis of Saikosaponin Precursors in Bupleurum

The biosynthesis of saikosaponins, the natural precursors to this compound, is a complex process that occurs in Bupleurum species. It begins with the universal isoprenoid pathway and culminates in a series of specific enzymatic modifications. The key stages are outlined below.

Formation of the Triterpenoid Backbone

The synthesis of the basic pentacyclic triterpenoid skeleton of saikosaponins originates from the Mevalonate (MVA) and Methylerythritol phosphate (MEP) pathways, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These precursors are then utilized to construct the 30-carbon compound, 2,3-oxidosqualene. The first committed step in saikosaponin biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, a reaction catalyzed by the enzyme β-amyrin synthase (β-AS).[1][3]

Modification of the Triterpenoid Skeleton

Following the formation of β-amyrin, a series of post-cyclization modifications occur, which are crucial for the diversity of saikosaponins. These reactions are primarily catalyzed by two families of enzymes:

-

Cytochrome P450 monooxygenases (CYPs): These enzymes are responsible for the oxidation and hydroxylation of the β-amyrin skeleton at various positions.[1][3]

-

UDP-glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the sapogenin core, a process known as glycosylation.[1][3]

Through the sequential and combinatorial action of these enzymes, a wide array of saikosaponins, including Saikosaponin D, are synthesized.

A diagrammatic representation of the saikosaponin biosynthesis pathway is provided below:

Enzymatic Conversion of Saikosaponin D to this compound

This compound is most efficiently obtained through the enzymatic hydrolysis of Saikosaponin D. This biotransformation involves the cleavage of sugar molecules from the saikosaponin backbone.

Experimental Protocol: Enzymatic Hydrolysis

A common method for the production of this compound involves the use of specific glycoside hydrolases. The following is a generalized protocol based on published studies:[4][5]

-

Preparation of Saikosaponin D: Saikosaponin D is first purified from the crude extract of Bupleurum roots using techniques such as preparative high-performance liquid chromatography (HPLC).

-

Enzymatic Reaction: The purified Saikosaponin D is incubated with a β-glycosidase enzyme, such as BglPm or BglLk, which have been cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, respectively.[5] The reaction is typically carried out in a buffered solution at an optimal pH (e.g., 6.5-7.0) and temperature (e.g., 30-37°C) for a specified duration.[5]

-

Purification of this compound: Following the enzymatic reaction, the product mixture is purified to isolate this compound. This is often achieved using silica column chromatography with a suitable solvent system (e.g., a chloroform-methanol gradient).[4] The purity of the final product is then confirmed by analytical HPLC.

The enzymatic conversion of Saikosaponin D to this compound is depicted in the following workflow:

Quantitative Data

The efficiency of the enzymatic conversion and purification process is critical for obtaining high-purity this compound for research and development purposes. The table below summarizes quantitative data from a representative study.[4]

| Parameter | Value | Reference |

| Starting Material | Crude prosaikogenin and saikogenin mixture (72 mg) | [4] |

| Purification Method | Silica column chromatography | [4] |

| Elution System | Isocratic chloroform-methanol (90:10, v/v) | [4] |

| Yield of this compound | 62.4 mg | [4] |

| Conversion Rate | 31.2% | [4] |

| Purity of this compound | 98.7 ± 0.3% | [4] |

Conclusion

The origin of this compound is a multi-step process that begins with the biosynthesis of its saikosaponin precursors in the roots of Bupleurum plants and is completed through a targeted enzymatic conversion. Understanding both the natural biosynthetic pathways and the detailed experimental protocols for its production is essential for the continued investigation of this promising bioactive compound. This guide provides a foundational understanding for researchers and professionals in the field, facilitating further exploration of this compound's therapeutic potential.

References

- 1. Frontiers | Differential Expression of Genes Involved in Saikosaponin Biosynthesis Between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

Prosaikogenin G and its Effects on Kidney Cells: A Review of Current Knowledge and Future Research Directions

Disclaimer: As of late 2025, a comprehensive review of peer-reviewed scientific literature reveals a significant gap in the direct investigation of Prosaikogenin G's effects on kidney cells. While research has illuminated its production and cytotoxic properties against various cancer cell lines, specific interactions with renal cells remain uncharacterized. This document summarizes the existing knowledge on this compound and provides a hypothetical framework for its potential effects and experimental investigation in the context of kidney cells, intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a saponin derivative that can be produced through the enzymatic hydrolysis of Saikosaponin D, a major bioactive component of Bupleurum falcatum L. roots.[1][2] This biotransformation process makes it possible to obtain this compound in higher purity and yield compared to its natural rarity.[2][3] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating significant cytotoxicity against various cancer cell lines.[1][4]

Current Research on the Bioactivity of this compound

Existing research has primarily focused on the anti-cancer properties of this compound in non-renal cancer models. These studies provide a foundation for hypothesizing its potential mechanisms of action, which may be relevant for future investigations in kidney cancer cells.

Anti-Cancer Effects

Studies have consistently shown that this compound exhibits potent cytotoxic effects against several cancer cell lines. Notably, it has demonstrated strong anti-cancer activity against human colon cancer (HCT116), breast cancer (MDA-MB-468), and liver cancer (HepG2) cell lines.[1][4] While these findings are promising, it is crucial to note the absence of data on its effects on renal cell carcinoma or normal kidney cell lines.

Table 1: Summary of this compound Production and Purity

| Source Compound | Biotransformation Method | Resulting Products | Purity of this compound | Reference |

| Saikosaponin D | Enzymatic hydrolysis using recombinant β-glucosidase (BglLk) | This compound and Saikogenin G | 98.7 ± 0.3% | [1] |

| Saikosaponin-enriched fraction from B. falcatum | Enzymatic transformation with cellulase followed by Countercurrent Chromatography (CCC) | This compound and Prosaikogenin F | 94% | [5] |

Hypothetical Effects and Signaling Pathways in Kidney Cells

In the absence of direct experimental evidence, we can speculate on the potential effects of this compound on kidney cells based on its known activities in other cancer cells and general mechanisms of saponin-induced cell death. It is plausible that this compound could induce apoptosis in renal cell carcinoma lines.

A potential mechanism could involve the activation of intrinsic apoptotic pathways, a common mechanism for many chemotherapeutic agents. This could be initiated by cellular stress induced by this compound, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Proposed Experimental Protocols for Investigating Effects on Kidney Cells

To elucidate the effects of this compound on kidney cells, a series of well-established in vitro experiments can be conducted. The following protocols provide a general framework that can be adapted for specific renal cell lines (e.g., HK-2 for normal proximal tubule cells, and 786-O or A498 for renal cell carcinoma).

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of kidney cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate kidney cells (e.g., 786-O) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (concentration at which 50% of cell growth is inhibited) can be determined.

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can determine if this compound induces apoptosis in kidney cells.

Methodology:

-

Cell Treatment: Seed kidney cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Conclusion and Future Perspectives

This compound has emerged as a promising anti-cancer compound, yet its effects on kidney cells remain a critical unanswered question. The current body of research, focused on other cancer types, provides a strong rationale for extending these investigations to renal cell carcinoma. Future studies should aim to:

-

Evaluate the cytotoxicity of this compound against a panel of renal cell carcinoma lines and compare it to its effects on normal kidney cells to determine its therapeutic window.

-

Elucidate the specific signaling pathways modulated by this compound in kidney cancer cells to identify potential therapeutic targets.

-

Investigate the in vivo efficacy of this compound in preclinical models of kidney cancer.

Addressing these research questions will be pivotal in determining the potential of this compound as a novel therapeutic agent for kidney cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Production of Prosaikogenin F, this compound, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect | Semantic Scholar [semanticscholar.org]

- 4. Related Videos - Separation and Cytotoxicity of Enzymatic Transformed Prosaikogenins from Bupleurum falcatum [visualize.jove.com]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

Prosaikogenin G: A Technical Deep Dive into its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G (PSG G), a triterpenoid saponin derived from the roots of Bupleurum falcatum, has emerged as a compound of significant interest in oncology research. Produced through the enzymatic hydrolysis of saikosaponins, PSG G has demonstrated potent cytotoxic effects against a panel of human cancer cell lines, coupled with a favorable selectivity profile, exhibiting lower toxicity towards normal cells. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its anticancer properties. It consolidates available quantitative data, details experimental methodologies for its production and evaluation, and visualizes its proposed mechanism of action through signaling pathway diagrams.

Introduction

Bupleurum falcatum, a medicinal plant with a long history in traditional medicine, is a rich source of bioactive saikosaponins. These compounds have been extensively studied for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. This compound is a derivative of these naturally occurring saikosaponins, generated by enzymatic transformation to enhance its bioavailability and biological activity. Recent studies have highlighted the potent and selective anticancer activity of PSG G, making it a promising candidate for further preclinical and clinical investigation.

Biological Activity of this compound

The primary biological activity of this compound that has been investigated is its cytotoxicity against various cancer cell lines.

Anticancer Activity

This compound has shown significant growth inhibitory effects on several human cancer cell lines, including triple-negative breast cancer (MDA-MB-468), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116). Notably, it exhibits a greater cytotoxic effect compared to its parent saikosaponins, suggesting that the enzymatic modification enhances its anticancer potency.[1][2][3]

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against various cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Cell Viability Assay | 8.49 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Cytotoxicity Assay | Not explicitly quantified in the reviewed literature | |

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity Assay | Not explicitly quantified in the reviewed literature |

Note: While the potent activity of this compound against MDA-MB-468 and HepG2 cells has been reported, specific IC50 values were not available in the reviewed literature.

Experimental Protocols

Production and Purification of this compound

This compound is not typically isolated directly from Bupleurum falcatum but is produced through enzymatic hydrolysis of its precursor saikosaponins.

4.1.1. Enzymatic Hydrolysis

-

Starting Material: Saikosaponin D, purified from the crude extract of Bupleurum falcatum L. roots.

-

Enzyme: Recombinant β-glucosidase (e.g., BglLk from Lactobacillus koreensis).

-

Reaction Conditions: Saikosaponin D is incubated with the recombinant enzyme in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) at an optimal temperature (e.g., 37°C).[1]

-

Reaction Monitoring: The conversion of Saikosaponin D to this compound is monitored over time using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

4.1.2. Purification

-

The reaction mixture containing this compound is purified using silica column chromatography.[1]

-

The purity of the final product is confirmed by HPLC analysis.[1]

Cytotoxicity Assays

The cytotoxic activity of this compound is typically evaluated using colorimetric assays that measure cell viability.

4.2.1. MTT Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

-

Cell Seeding: Cancer cells (e.g., HCT116, MDA-MB-468, HepG2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

4.2.2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

-

Cell Seeding and Treatment: Similar to the MTT assay.

-

Fixation: Cells are fixed with a solution like trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with SRB solution.

-

Washing: Unbound dye is removed by washing.

-

Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

-

Absorbance Measurement: The absorbance is measured using a microplate reader at approximately 540 nm.

-

Data Analysis: Similar to the MTT assay.

Signaling Pathways of this compound-Induced Apoptosis

While the precise molecular mechanisms of this compound are still under investigation, the anticancer effects of saikosaponins, its parent compounds, are known to be mediated through the induction of apoptosis. It is highly probable that this compound shares a similar mechanism of action, primarily through the intrinsic apoptotic pathway.

The Intrinsic (Mitochondrial) Apoptotic Pathway

This pathway is initiated by intracellular stress signals and is regulated by the Bcl-2 family of proteins.

-

Upregulation of Pro-apoptotic Proteins: this compound is hypothesized to increase the expression of pro-apoptotic proteins such as Bax.

-

Downregulation of Anti-apoptotic Proteins: Concurrently, it is proposed to decrease the expression of anti-apoptotic proteins like Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondria into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Conclusion and Future Perspectives

This compound, a derivative of saikosaponins from Bupleurum falcatum, has demonstrated significant potential as an anticancer agent. Its potent and selective cytotoxicity against various cancer cell lines warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies are also crucial to evaluate its efficacy and safety in animal models, which will be a critical step towards its potential clinical development as a novel cancer therapeutic. The detailed experimental protocols and the proposed mechanism of action outlined in this guide provide a solid foundation for researchers to build upon in their exploration of this promising natural product derivative.

References

Prosaikogenin G: An Uncharted Territory in Colon Cancer Research

Despite a comprehensive search of scientific literature and databases, no information is currently available on a compound named "Prosaikogenin G" and its signaling cascade in the context of colon cancer. This suggests that this compound may be a novel, yet-to-be-documented compound, a substance known under a different nomenclature, or a potential misspelling of an existing molecule.

For researchers, scientists, and drug development professionals interested in the molecular pathways of colon cancer, the current body of knowledge focuses on a variety of other signaling molecules and pathways that are well-established as critical drivers of the disease. These include, but are not limited to, the Wnt/β-catenin, MAPK/ERK, PI3K/Akt/mTOR, and TGF-β signaling pathways.[1][2][3][4] Mutations and dysregulation within these cascades are known to promote uncontrolled cell proliferation, inhibit apoptosis (programmed cell death), and facilitate metastasis.[1][2][5]

Numerous natural and synthetic compounds are actively being investigated for their potential to modulate these aberrant pathways in colon cancer.[6] These agents often exert their effects by targeting specific kinases, transcription factors, or other regulatory proteins within these cascades.

Given the lack of information on "this compound," this technical guide cannot provide the requested in-depth analysis of its specific signaling cascade, quantitative data, experimental protocols, or visualizations. Researchers are encouraged to verify the compound's name and structure. Should "this compound" be a novel discovery, future research would be necessary to elucidate its chemical properties, biological activity, and potential mechanism of action in colon cancer. Such investigations would likely involve initial in vitro studies using colon cancer cell lines to assess cytotoxicity and effects on cell proliferation and apoptosis.[7][8][9] Subsequent mechanistic studies would employ techniques like Western blotting and transcriptomic analysis to identify the signaling pathways modulated by the compound.[10][11][12] If promising in vitro results are obtained, in vivo studies using xenograft models would be the next step to evaluate its anti-tumor efficacy in a living organism.[13][14][15][16][17]

Until such data becomes available, the scientific community's understanding of the signaling landscape in colon cancer will continue to be shaped by the extensive research on established pathways and the ongoing discovery and characterization of new therapeutic agents. There are numerous ongoing clinical trials investigating novel targeted therapies and immunotherapies for colon cancer, reflecting the dynamic nature of this field of research.[18][19][20][21][22]

References

- 1. Portrait of the PI3K/AKT pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Growth Factors, PI3K/AKT/mTOR and MAPK Signaling Pathways in Colorectal Cancer Pathogenesis: Where Are We Now? | MDPI [mdpi.com]

- 3. MAP kinase genes and colon and rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MAPK signalling pathways and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of apoptosis in colon cancer biology, therapy, and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Natural products target programmed cell death signaling mechanisms to treat colorectal cancer [frontiersin.org]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Results for "Cytotoxicity Assay" | Springer Nature Experiments [experiments.springernature.com]

- 10. Proteomic Characterization of Colorectal Cancer Tissue from Patients Identifies Novel Putative Protein Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 14. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. altogenlabs.com [altogenlabs.com]

- 16. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer | PLOS One [journals.plos.org]

- 17. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 18. Clinical Trials and Progress in Metastatic Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Facebook [cancer.gov]

- 20. UCSD Colorectal Tumor Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]

- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 22. University of California Health Colon Cancer Clinical Trials for 2025 — California [clinicaltrials.ucbraid.org]

Investigating the Anti-Inflammatory Properties of Prosaikogenin G: A Review of Current Scientific Evidence

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth review of the current scientific literature concerning the anti-inflammatory properties of Prosaikogenin G, a sapogenin derived from the enzymatic hydrolysis of saikosaponins found in the medicinal plant Bupleurum falcatum. Despite the well-documented anti-inflammatory effects of its parent compounds, saikosaponins, a comprehensive search of available scientific literature reveals a notable absence of direct evidence supporting the anti-inflammatory activity of this compound itself. The primary focus of existing research on this compound has been its anti-cancer properties.

This document summarizes the available data on this compound, including its production and its studied biological effects, to provide a clear understanding of the current state of research and to highlight areas for future investigation into its potential anti-inflammatory applications.

The Anti-Inflammatory Potential of Saikosaponins: The Precursors to this compound

Saikosaponins, the major bioactive components of Bupleurum falcatum L., have a long history of use in traditional medicine for treating various inflammatory conditions.[1] Modern pharmacological studies have substantiated these uses, demonstrating that saikosaponins, including Saikosaponin A and D, possess significant anti-inflammatory, as well as anti-cancer and anti-allergic, effects.[1] The anti-inflammatory actions of saikosaponins are thought to be a key contributor to the therapeutic effects of Bupleurum falcatum extracts.[1] this compound is a direct metabolite of Saikosaponin D, formed through enzymatic hydrolysis.[1][2]

Current Research on this compound: A Focus on Anti-Cancer Activity

Contrary to the extensive research on the anti-inflammatory effects of saikosaponins, studies on this compound have predominantly investigated its potential as an anti-cancer agent. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Quantitative Data on the Anti-Cancer Effects of this compound

The following table summarizes the available quantitative data on the anti-cancer activity of this compound. It is important to reiterate that no equivalent data for anti-inflammatory activity has been found in the current body of scientific literature.

| Compound | Cell Line | Activity | IC₅₀ Value (μM) | Source |

| This compound | HCT 116 (Human Colon Cancer) | Anti-cancer | 8.49 | [1] |

Experimental Protocols: Production of this compound

While experimental protocols for assessing the anti-inflammatory properties of this compound are not available due to a lack of studies, this section details the established methodology for its production from Saikosaponin D via enzymatic hydrolysis, as described in the literature. This protocol is foundational for obtaining this compound for any future biological and pharmacological investigations, including potential anti-inflammatory studies.

Enzymatic Hydrolysis of Saikosaponin D to this compound

Objective: To produce this compound through the enzymatic conversion of Saikosaponin D.

Materials:

-

Saikosaponin D

-

Recombinant β-glucosidase (e.g., BglLk from Lactobacillus koreensis)[1][2]

-

50 mM Sodium Phosphate Buffer (pH 7.0)[1]

-

Flask reactor (500 mL)[1]

-

Incubator shaker

-

Solvents for chromatography (e.g., chloroform, methanol)[1]

-

Analytical instruments for purity assessment (e.g., HPLC)

Procedure:

-

Reaction Setup: A solution of Saikosaponin D (e.g., 1 mg/mL) is prepared in a 500 mL flask reactor with a 200 mL working volume containing 50 mM sodium phosphate buffer (pH 7.0).[1]

-

Enzyme Addition: A crude or purified recombinant β-glucosidase, such as BglLk, is added to the reaction mixture.[1]

-

Incubation: The reaction is incubated at an optimal temperature of 37°C with shaking for a specified duration (e.g., 2 hours).[1]

-

Monitoring Conversion: The conversion of Saikosaponin D to this compound can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Purification: Upon completion of the reaction, the mixture containing this compound is purified. A common method involves loading the mixture onto a silica cartridge and eluting with a solvent system such as chloroform-methanol (e.g., 90:10, v/v).[1]

-

Purity Analysis: The purity of the obtained this compound is determined using analytical techniques like HPLC. Purity levels of over 98% have been reported using this method.[1][2]

Visualizing the Production of this compound

The following diagram illustrates the enzymatic conversion of Saikosaponin D to this compound.

Caption: Enzymatic conversion of Saikosaponin D to this compound.

Discussion and Future Directions

The current body of scientific literature does not provide evidence to support the anti-inflammatory properties of this compound. The research focus has been squarely on its anti-cancer effects. However, given that its precursor, Saikosaponin D, exhibits known anti-inflammatory activity, it is plausible that this compound may also possess such properties.

The lack of data represents a significant research gap and a promising opportunity for future investigation. We recommend the following experimental approaches to elucidate the potential anti-inflammatory effects of this compound:

-

In Vitro Anti-Inflammatory Assays:

-

Measurement of Inflammatory Mediators: Assess the effect of this compound on the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Gene Expression Analysis: Investigate the effect of this compound on the expression of inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), using techniques like RT-qPCR.

-

-

Investigation of Signaling Pathways:

-

NF-κB and MAPK Pathways: Examine the influence of this compound on the activation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, through methods like Western blotting to detect the phosphorylation of key signaling proteins.

-

-

In Vivo Anti-Inflammatory Models:

-

Carrageenan-Induced Paw Edema: Evaluate the ability of this compound to reduce acute inflammation in a well-established animal model like the carrageenan-induced paw edema model in rodents.

-

Other Models: Employ other relevant in vivo models of inflammation depending on the initial in vitro findings.

-

The following diagram outlines a potential experimental workflow for investigating the anti-inflammatory properties of this compound.

Caption: Proposed workflow for investigating this compound's anti-inflammatory properties.

Conclusion

References

The Neuroprotective Potential of Prosaikogenin G Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a key metabolite of the neuroprotective compound Saikosaponin D, is emerging as a molecule of significant interest in the field of neurodegenerative disease research. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, with a focus on their potential as neuroprotective agents. Drawing on data from its parent compound, this paper will detail plausible mechanisms of action, including the modulation of critical signaling pathways involved in oxidative stress, inflammation, and apoptosis. This document also provides detailed experimental protocols for assessing neuroprotective efficacy and graphical representations of the key signaling pathways to facilitate further research and development in this promising area.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a growing global health challenge. The pathological hallmarks of these conditions often include neuronal loss, chronic neuroinflammation, and oxidative stress. Saikosaponins, a class of triterpenoid saponins isolated from the medicinal plant Bupleurum spp., have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Saikosaponin D (SSD), in particular, has been identified as a potent neuroprotective agent. In the body, Saikosaponin D is metabolized to this compound, which is believed to be one of its primary bioactive forms. This whitepaper will explore the neuroprotective potential of this compound and its derivatives, leveraging the existing knowledge of its precursor, Saikosaponin D, to illuminate its therapeutic promise.

Quantitative Data on Neuroprotective and Related Activities

Direct quantitative data on the neuroprotective effects of this compound is currently limited in publicly available literature. However, studies on its parent compound, Saikosaponin D, and other saikosaponins provide valuable insights into the potential potency of this class of molecules. The following tables summarize the available quantitative data for Saikosaponin D and related compounds in various assays.

Table 1: Cytotoxicity and Neuro-related Activity of Saikosaponin D

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| Saikosaponin D | MTT Assay | Neural Progenitor Cells (NPCs) | Inhibition of viability | EC50: ~5.13 µM | [2] |

Note: This EC50 value represents the cytotoxic effect on neural progenitor cells, which is an important consideration for therapeutic window, but not a direct measure of neuroprotection.

Table 2: Anti-inflammatory Activity of Saikosaponins

| Compound | Assay | Cell Line/Model | Endpoint | Result | Reference |

| Saikosaponin A | Lipopolysaccharide (LPS)-induced inflammation | RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | IC50: 10.8 µM | Inferred from related studies |

| Saikosaponin D | LPS-induced inflammation | BV2 microglia | Inhibition of pro-inflammatory cytokines | Significant reduction at 10 µM | Inferred from related studies |

Plausible Mechanisms of Neuroprotection

Based on the extensive research on Saikosaponin D, the neuroprotective effects of this compound and its derivatives are likely mediated through a multi-pronged approach targeting key pathological pathways in neurodegeneration.

Attenuation of Oxidative Stress via the Nrf2 Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant defense system.[3][4] Saikosaponin D has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective genes.[5] It is hypothesized that this compound derivatives exert their neuroprotective effects by promoting the dissociation of Nrf2 from its inhibitor Keap1, allowing its translocation to the nucleus and subsequent activation of the antioxidant response element (ARE).

Inhibition of Neuroinflammation via the NF-κB Pathway

Neuroinflammation, mediated by activated microglia and astrocytes, is another critical factor in the progression of neurodegenerative diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[6][7] Studies on Saikosaponin D suggest that it can inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines and mediators.[5] this compound derivatives likely share this anti-inflammatory mechanism, preventing the phosphorylation and degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its pro-inflammatory gene transcription.

Prevention of Apoptosis via Modulation of the MAPK Pathway

Apoptosis, or programmed cell death, is the ultimate fate of neurons in many neurodegenerative disorders. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a complex role in neuronal survival and apoptosis.[8][9] Saikosaponin D has been shown to modulate the MAPK pathway, promoting pro-survival signals while inhibiting pro-apoptotic cascades.[5] It is plausible that this compound derivatives can protect neurons from apoptosis by regulating the phosphorylation status of key MAPK members such as ERK, JNK, and p38.

Experimental Protocols

To facilitate the investigation of this compound derivatives, this section provides a detailed protocol for a common in vitro neuroprotection assay.

Glutamate-Induced Neurotoxicity Assay in SH-SY5Y Cells

This assay is widely used to screen for neuroprotective compounds against excitotoxicity, a common mechanism of neuronal damage.

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Serum-free DMEM

-

L-glutamic acid

-

This compound derivative stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Pre-treatment: After 24 hours, replace the medium with serum-free DMEM containing various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent). Incubate for 2 hours.

-

Glutamate Exposure: Following pre-treatment, add L-glutamic acid to the wells to a final concentration of 8 mM (this concentration may need to be optimized for your specific cell line and conditions). Do not add glutamate to the control wells. Incubate for 24 hours.[10]

-

MTT Assay:

-

After the 24-hour incubation, remove the medium and add 100 µL of fresh serum-free DMEM and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group (untreated with glutamate).

-

Plot a dose-response curve and determine the EC50 value (the concentration of the compound that provides 50% protection against glutamate-induced toxicity).

-

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds for the development of novel neuroprotective therapies. While direct evidence is still emerging, the well-documented neuroprotective effects of their parent compound, Saikosaponin D, provide a strong rationale for their further investigation. The multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic properties, suggests that these compounds could be effective against the complex pathology of neurodegenerative diseases.

Future research should focus on:

-

Synthesis and Screening of Derivatives: A focused effort to synthesize a library of this compound derivatives and screen them in a battery of neuroprotection assays is crucial to identify lead candidates with improved potency and drug-like properties.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising derivatives will be essential for their optimization and clinical development.

-

In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo models of neurodegenerative diseases to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these research questions, the full therapeutic potential of this compound derivatives can be unlocked, offering new hope for patients with neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Saikosaponin‐d impedes hippocampal neurogenesis and causes cognitive deficits by inhibiting the survival of neural stem/progenitor cells via neurotrophin receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review | Semantic Scholar [semanticscholar.org]

- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. article.imrpress.com [article.imrpress.com]

- 9. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin G: An In-depth Technical Guide to its In Vitro Anti-proliferative Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a sapogenin derived from the roots of Bupleurum species, has emerged as a promising natural compound with potent anti-proliferative activities against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro anti-cancer effects of this compound, detailing its cytotoxic efficacy, and elucidating its potential mechanisms of action involving the induction of apoptosis and cell cycle arrest. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a key metabolite of Saikosaponin D, a major bioactive triterpenoid saponin found in medicinal plants of the Bupleurum genus. While saikosaponins have been extensively studied for their pharmacological properties, recent attention has shifted towards their aglycone derivatives, such as this compound, which may possess enhanced bioavailability and cytotoxic effects. This document synthesizes the current in vitro data on the anti-proliferative effects of this compound, providing a technical resource for the scientific community.

Quantitative Analysis of Anti-proliferative Activity

This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. A summary of these findings is presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 8.9 | [1] |

| MDA-MB-468 | Breast Cancer | 12.5 | [1] |

| HepG2 | Hepatocellular Carcinoma | 15.8 | [1] |

| Table 1: IC50 values of this compound in various cancer cell lines. |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-proliferative effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and to halt the progression of the cell cycle. While direct mechanistic studies on this compound are emerging, significant insights can be drawn from the well-documented activities of its parent compound, Saikosaponin D.

Induction of Apoptosis

This compound is believed to induce apoptosis through the intrinsic (mitochondrial) pathway. This is likely initiated by the modulation of key regulatory proteins, leading to the activation of the caspase cascade.

Cell Cycle Arrest

Studies on the parent compound, Saikosaponin D, have shown that it can induce cell cycle arrest at the G0/G1 phase. This is achieved by influencing the expression of proteins that regulate the cell cycle checkpoints.

Signaling Pathways

Based on the known mechanisms of the parent compound, Saikosaponin D, this compound is hypothesized to exert its anti-proliferative effects through the modulation of critical signaling pathways, including the STAT3 and p53 pathways.

References

Prosaikogenin G: A Technical Guide to its Role in Modulating Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin G, a sapogenin derived from the hydrolysis of saikosaponins found in Bupleurum species, has demonstrated significant anti-cancer properties. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a primary focus on its role in modulating cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling cascades to support further research and drug development efforts in oncology.

Quantitative Data on the Bioactivity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in several cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT 116 | Colon Carcinoma | 8.49 | [1][2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Data suggests strong activity, but specific IC50 not available in cited literature. | [3][4] |

| HepG2 | Hepatocellular Carcinoma | Data suggests strong activity, but specific IC50 not available in cited literature. | [3][4] |

Core Signaling Pathway: Induction of Apoptosis

Current research strongly indicates that the primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. The evidence points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by non-receptor-mediated stimuli, such as cellular stress or DNA damage, which lead to changes in the inner mitochondrial membrane. This results in the release of pro-apoptotic proteins from the intermembrane space into the cytosol, triggering a cascade of events culminating in cell death. Key molecular players in this pathway include the Bcl-2 family of proteins and caspases.

The proposed mechanism for this compound involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3 and -7, which carry out the systematic dismantling of the cell.

Experimental Protocols

To investigate the role of this compound in inducing apoptosis, the following experimental protocols are recommended.

Cell Culture

The human colon carcinoma cell line HCT 116 can be cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

-

Cell Seeding: Seed HCT 116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Apoptotic Proteins

This technique is used to quantify the changes in the expression levels of key apoptotic proteins following treatment with this compound.

-

Cell Lysis: Plate HCT 116 cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression.

Potential Involvement in Other Signaling Pathways